2-Furanoctanoic acid, tetrahydro-3-hydroxy-5-(1-hydroxyhexyl)-
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Overview
Description
2-Furanoctanoic acid, tetrahydro-3-hydroxy-5-(1-hydroxyhexyl)- is a fatty acid derivative containing a tetrahydrofuran ring. This compound is known for its role as a migratory pheromone in sea lampreys, a species of jawless fish. The chemical structure of this compound includes multiple hydroxyl groups, which contribute to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The chemical structure was elucidated by spectroscopies and confirmed by chemical synthesis and X-ray crystallography . Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in scientific research. the synthesis typically involves standard organic chemistry techniques, including esterification, reduction, and hydroxylation reactions .
Chemical Reactions Analysis
Types of Reactions
2-Furanoctanoic acid, tetrahydro-3-hydroxy-5-(1-hydroxyhexyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Furanoctanoic acid, tetrahydro-3-hydroxy-5-(1-hydroxyhexyl)- has several scientific research applications:
Chemistry: Used as a model compound for studying fatty acid derivatives and their reactions.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
The mechanism of action of 2-Furanoctanoic acid, tetrahydro-3-hydroxy-5-(1-hydroxyhexyl)- involves its role as a migratory pheromone. The compound interacts with olfactory receptors in sea lampreys, stimulating their olfactory epithelium and guiding them towards suitable spawning streams . This interaction is highly specific, with the compound’s structure playing a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-: Another fatty acid derivative with a tetrahydrofuran ring.
Other dihydroxylated tetrahydrofuran fatty acids: Similar in structure and function, often acting as pheromones in various species.
Uniqueness
2-Furanoctanoic acid, tetrahydro-3-hydroxy-5-(1-hydroxyhexyl)- is unique due to its specific role as a migratory pheromone in sea lampreys. Its structure, including the tetrahydrofuran ring and multiple hydroxyl groups, contributes to its specific biological activity and distinguishes it from other similar compounds .
Properties
CAS No. |
52535-92-9 |
---|---|
Molecular Formula |
C18H34O5 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
8-[3-hydroxy-5-(1-hydroxyhexyl)oxolan-2-yl]octanoic acid |
InChI |
InChI=1S/C18H34O5/c1-2-3-7-10-14(19)17-13-15(20)16(23-17)11-8-5-4-6-9-12-18(21)22/h14-17,19-20H,2-13H2,1H3,(H,21,22) |
InChI Key |
FXZLDZNKMMKORQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1CC(C(O1)CCCCCCCC(=O)O)O)O |
Origin of Product |
United States |
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